molecular formula C19H12ClN5OS2 B304537 3,6-diamino-N-(4-chlorophenyl)-5-cyano-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide

3,6-diamino-N-(4-chlorophenyl)-5-cyano-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No. B304537
M. Wt: 425.9 g/mol
InChI Key: QZFUJZVTUDUUDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-diamino-N-(4-chlorophenyl)-5-cyano-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3,6-diamino-N-(4-chlorophenyl)-5-cyano-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide involves the inhibition of various enzymes and receptors. It has been found to bind to the active site of protein kinase C and prevent its activation, thus inhibiting the downstream signaling pathways that are involved in cell proliferation and survival. It also inhibits the activity of tyrosine kinase, which plays a crucial role in the development and progression of cancer. Additionally, it has been found to modulate the activity of adenosine receptors, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,6-diamino-N-(4-chlorophenyl)-5-cyano-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide are diverse and depend on the specific enzyme or receptor that it targets. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells, thus exhibiting potent anti-cancer activity. It also has neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, it has been found to modulate immune function and exhibit anti-inflammatory activity.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3,6-diamino-N-(4-chlorophenyl)-5-cyano-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide is its potent inhibitory activity against various enzymes and receptors, which makes it a promising candidate for the development of novel drugs. It is also relatively easy to synthesize and has been optimized to achieve high yields and purity. However, one of the limitations of this compound is its potential toxicity and side effects, which need to be carefully evaluated before it can be used in clinical settings.

Future Directions

There are several future directions for the research on 3,6-diamino-N-(4-chlorophenyl)-5-cyano-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide. One of the most promising directions is the development of novel drugs based on this compound for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is the further elucidation of its mechanism of action and its interaction with various enzymes and receptors. Additionally, the potential toxicity and side effects of this compound need to be carefully evaluated in preclinical and clinical studies.

Synthesis Methods

The synthesis of 3,6-diamino-N-(4-chlorophenyl)-5-cyano-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide involves the reaction of 2-aminothiophene-3-carboxamide, 4-chlorobenzoyl chloride, and 2-thiophenecarboxylic acid in the presence of a base. The resulting compound is then treated with cyanogen bromide to obtain the final product. This method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

3,6-diamino-N-(4-chlorophenyl)-5-cyano-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent inhibitory activity against several enzymes and receptors, including protein kinase C, tyrosine kinase, and adenosine receptors. This makes it a promising candidate for the development of novel drugs for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

Product Name

3,6-diamino-N-(4-chlorophenyl)-5-cyano-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide

Molecular Formula

C19H12ClN5OS2

Molecular Weight

425.9 g/mol

IUPAC Name

3,6-diamino-N-(4-chlorophenyl)-5-cyano-4-thiophen-2-ylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C19H12ClN5OS2/c20-9-3-5-10(6-4-9)24-18(26)16-15(22)14-13(12-2-1-7-27-12)11(8-21)17(23)25-19(14)28-16/h1-7H,22H2,(H2,23,25)(H,24,26)

InChI Key

QZFUJZVTUDUUDF-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C2=C(C(=NC3=C2C(=C(S3)C(=O)NC4=CC=C(C=C4)Cl)N)N)C#N

Canonical SMILES

C1=CSC(=C1)C2=C(C(=NC3=C2C(=C(S3)C(=O)NC4=CC=C(C=C4)Cl)N)N)C#N

Origin of Product

United States

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